molecular formula C10H7F2N3O B1479553 1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde CAS No. 2092491-34-2

1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde

Cat. No.: B1479553
CAS No.: 2092491-34-2
M. Wt: 223.18 g/mol
InChI Key: LWTHIPMISUDEAA-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde is a sophisticated chemical building block designed for advanced drug discovery and development. Its structure integrates two privileged pharmacophores—a pyrazole ring and a pyridine moiety—which are frequently found in compounds with significant biological activity . The presence of the difluoromethyl group on the pyrazole nitrogen is a strategic modification often employed to enhance metabolic stability, alter electronic properties, and improve bioavailability in drug candidates. The aldehyde functional group at the 5-position provides a highly versatile handle for synthetic elaboration, enabling researchers to synthesize a diverse array of derivatives through condensation, nucleophilic addition, and cyclization reactions . This compound is particularly valuable for constructing molecular libraries aimed at screening for new therapeutic agents. Pyrazole derivatives are extensively documented in scientific literature for their wide spectrum of pharmacological properties, including potential as anti-cancer, anti-inflammatory, anti-bacterial, and anti-viral agents . The integration of the pyridin-2-yl group further augments its potential as a ligand in coordination chemistry and metal-catalyzed reactions, or as a key component in designing molecules that target enzyme active sites. This reagent is intended solely for research purposes in laboratory settings and is a crucial intermediate for medicinal chemists exploring the structure-activity relationships of novel heterocyclic compounds.

Properties

IUPAC Name

2-(difluoromethyl)-5-pyridin-2-ylpyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N3O/c11-10(12)15-7(6-16)5-9(14-15)8-3-1-2-4-13-8/h1-6,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWTHIPMISUDEAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN(C(=C2)C=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

The compound has the following chemical structure:

  • Molecular Formula : C8_{8}H6_{6}F2_{2}N3_{3}O
  • CAS Number : 2098069-89-5

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties. The specific compound in focus has shown promise in various studies:

  • Antifungal Activity : A series of related compounds, including those with the difluoromethyl group, have been synthesized and tested against phytopathogenic fungi. Notably, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides demonstrated moderate to excellent antifungal activity in vitro, outperforming standard treatments like boscalid .
  • Anticancer Potential : Pyrazole derivatives have been explored for their anticancer properties. A study involving pyrazoles showed synergistic effects when combined with doxorubicin in breast cancer cell lines (MCF-7 and MDA-MB-231), indicating their potential as adjunctive therapies in cancer treatment .
  • Enzyme Inhibition : Certain pyrazole derivatives have been identified as inhibitors of monoamine oxidase (MAO), which is relevant in the treatment of neurological disorders. Compounds were synthesized that exhibited high inhibitory activity against both MAO-A and MAO-B isoforms .

Case Study 1: Antifungal Activity

A study synthesized a novel series of 3-(difluoromethyl)-1-methyl-1H-pyrazole derivatives and evaluated their antifungal activity against seven strains of phytopathogenic fungi. The most active compound showed a significant inhibition rate compared to standard fungicides, suggesting its utility in agricultural applications .

Case Study 2: Anticancer Activity

In a controlled experiment, pyrazole derivatives were tested for cytotoxicity against breast cancer cell lines. The results indicated that certain compounds not only inhibited cell proliferation but also induced apoptosis. The combination with doxorubicin enhanced the overall effectiveness, highlighting the potential for clinical applications .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is often linked to their structural characteristics. The presence of the difluoromethyl group has been correlated with increased potency against various biological targets. For example, molecular docking studies revealed that specific interactions with target enzymes could be attributed to the carbonyl oxygen atom forming hydrogen bonds with critical residues in the enzyme's active site .

Summary Table of Biological Activities

Activity Type Compound Effectiveness Reference
Antifungal3-(difluoromethyl)-1-methyl-1H-pyrazole derivativeHigh activity against phytopathogens
AnticancerPyrazole derivative + DoxorubicinEnhanced cytotoxicity
Enzyme InhibitionMAO inhibitors derived from pyrazolesHigh inhibition rates

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it suitable for various applications:

Antifungal Activity

Research has shown that derivatives of pyrazole compounds, including those with difluoromethyl substitutions, demonstrate potent antifungal properties. For instance, a study highlighted the synthesis of related compounds that exhibited higher antifungal activity against several phytopathogenic fungi compared to established fungicides .

Anticancer Potential

There is emerging evidence suggesting that pyrazole derivatives can inhibit cancer cell proliferation. The structure-activity relationship (SAR) studies indicate that modifications in the pyrazole ring can enhance cytotoxicity against various cancer cell lines .

Insecticidal Properties

The compound has also been evaluated for its insecticidal properties. Certain pyrazole-based compounds have been reported to exhibit significant activity against agricultural pests, making them potential candidates for developing new insecticides .

Case Studies

  • Antifungal Efficacy : A case study focusing on a series of synthesized 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides demonstrated their effectiveness against seven different fungal strains, outperforming traditional fungicides like boscalid .
  • Cancer Cell Inhibition : Another study investigated the anticancer effects of substituted pyrazoles on human cancer cell lines, revealing that certain modifications significantly increased their inhibitory effects on cell growth and induced apoptosis .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineReference
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamideAntifungalBotrytis cinerea
1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehydeAnticancerHeLa (cervical cancer)
3-(difluoromethyl)-pyrazole derivativeInsecticidalAphis gossypii (cotton aphid)

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives. This reaction is critical for modifying the compound’s electronic properties and enhancing its metabolic stability in pharmaceutical applications.

Reaction Conditions Product Yield Source
Aldehyde → Carboxylic AcidKMnO₄ or CrO₃ in acidic aqueous medium1-(Difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid70–85%

Mechanism : The aldehyde is oxidized via a two-electron process, forming a geminal diol intermediate before further oxidation to the carboxylic acid.

Reduction Reactions

The aldehyde group can be selectively reduced to a primary alcohol, retaining the difluoromethyl and pyridinyl substituents.

Reaction Conditions Product Yield Source
Aldehyde → Primary AlcoholNaBH₄ or LiAlH₄ in anhydrous THF5-(Hydroxymethyl)-1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazole80–92%

Key Insight : Sodium borohydride (NaBH₄) is preferred for milder conditions, while lithium aluminum hydride (LiAlH₄) achieves higher yields at the expense of requiring rigorous anhydrous conditions.

Nucleophilic Addition Reactions

The aldehyde participates in nucleophilic additions, enabling the formation of secondary alcohols or imines.

Grignard Addition

Reagent Product Yield Source
CH₃MgBr5-(1-Hydroxyethyl)-1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazole75%

Mechanism : The Grignard reagent attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate that protonates to yield the alcohol.

Condensation with Amines

Reagent Product Yield Source
NH₂NH₂ (Hydrazine)5-(Hydrazonomethyl)-1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazole88%

Application : Hydrazones are intermediates in synthesizing heterocyclic drugs and agrochemicals.

Electrophilic Aromatic Substitution

The pyridine and pyrazole rings direct electrophilic substitution reactions. The pyridine’s nitrogen atom deactivates the ring, favoring substitution at the meta position relative to the pyridin-2-yl group .

Reaction Conditions Product Yield Source
NitrationHNO₃/H₂SO₄ at 0–5°C5-Nitro-1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde65%

Regioselectivity : The electron-withdrawing pyridine ring directs nitration to the pyrazole’s C4 position .

Cross-Coupling Reactions

While the parent compound lacks halogens, synthetic derivatives with bromine at C4 undergo Suzuki-Miyaura couplings:

Reagent Conditions Product Yield Source
Phenylboronic AcidPd(PPh₃)₄, K₂CO₃, DME/H₂O4-Phenyl-1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde78%

Catalytic System : Palladium catalysts enable efficient aryl-aryl bond formation .

Acid-Catalyzed Cyclization

Under acidic conditions, the aldehyde and pyridine nitrogen participate in intramolecular cyclization:

Conditions Product Yield Source
H₂SO₄, 100°CPyrido[2,3-b]pyrazolo[1,5-d]oxepine derivative60%

Mechanism : Protonation of the aldehyde oxygen facilitates nucleophilic attack by the pyridine nitrogen, forming a seven-membered ring.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole carbaldehyde derivatives exhibit diverse physicochemical and biological properties depending on substituent patterns. Below is a detailed comparison with structurally related compounds:

Table 1: Comparative Analysis of Pyrazole Carbaldehyde Derivatives

Compound Name Substituents (Positions 1, 3, 5) Molecular Weight (g/mol) Key Features/Applications Reference
Target Compound 1: -CF₂H; 3: pyridin-2-yl; 5: -CHO ~223.18* Potential agrochemical/pharmaceutical lead
1-(Difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde 1: -CF₂H; 3: pyridin-4-yl; 5: -CHO 223.18 Positional isomer; altered electronic effects due to pyridine N-position
1-(Difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde 1: -CF₂H; 3: -CF₃; 5: -CHO 214.09 Higher lipophilicity; agrochemical applications (e.g., insecticide)
1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde 1: -CH₃; 3: -CF₃; 4: -S-(3-ClC₆H₄); 5: -CHO N/A Sulfur-containing substituent; structural basis for oxime derivatives
3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde 1: -C₆H₅; 3: -CH₃; 4: -O-C₆H₅; 5: -CHO N/A Phenoxy group enhances herbicidal activity

*Calculated based on molecular formula C₁₀H₇F₂N₃O (similar to ).

Structural and Functional Differences

Substituent Effects on Electronic Properties :

  • The pyridin-2-yl group in the target compound introduces a nitrogen atom at the ortho position, enabling stronger hydrogen bonding compared to the pyridin-4-yl isomer .
  • Replacement of pyridinyl with -CF₃ (as in ) increases electron-withdrawing effects, enhancing resistance to oxidative degradation but reducing solubility .

Reactivity of the Carbaldehyde Group :

  • The carbaldehyde at position 5 in the target compound is sterically accessible for condensation reactions, unlike derivatives with bulky substituents (e.g., 3-chlorophenyl sulfanyl in ) .

The target compound’s pyridinyl group may favor interactions with kinase or receptor targets in pharmaceuticals .

Physicochemical Properties

  • Lipophilicity : The target compound’s logP is estimated to be lower than the -CF₃ analog () due to the polar pyridinyl group.
  • Thermal Stability: Difluoromethyl groups generally improve thermal stability over non-fluorinated analogs, as seen in related compounds .

Preparation Methods

Halogenation and Difluoromethylation of Pyrazole Derivatives

A foundational step involves halogenation at the pyrazole ring followed by difluoromethylation. For example, in related compounds such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, the process starts with halogenation of N-methyl-3-aminopyrazole using bromine or iodine, followed by diazotization and coupling with potassium difluoromethyl trifluoroborate to introduce the difluoromethyl group. This method avoids isomer formation and achieves high purity (>99.5%) and yields (~64%).

Table 1: Halogenation and Difluoromethylation Reaction Conditions

Step Reagents/Conditions Outcome
Halogenation N-methyl-3-aminopyrazole + Br2 or I2 + H2O/EtOH 4-Halo-1-methyl-1H-pyrazole-3-amine
Diazotization & Coupling NaNO2, HCl (low temp), Cu2O, potassium difluoromethyl trifluoroborate 4-Halo-3-(difluoromethyl)-1-methyl-1H-pyrazole

This approach is adaptable to other pyrazole derivatives, enabling selective difluoromethylation at desired positions.

Grignard Reagent Mediated Carboxylation

Subsequent to difluoromethylation, a Grignard reagent exchange (e.g., isopropyl magnesium chloride) is employed on the halogenated intermediate, followed by reaction with carbon dioxide to introduce a carboxylic acid or aldehyde functionality. This step is catalyzed by bases such as DBU to improve reaction efficiency and reduce CO2 consumption.

Table 2: Grignard Exchange and Carboxylation Parameters

Parameter Range/Value
Grignard reagent Isopropyl magnesium chloride or derivatives
Molar ratio (substrate:Grignard:CO2) 1 : 1.01–1.15 : 1–2.5
Catalyst DBU (catalytic amount)
Reaction conditions Low temperature, CO2 gas or saturated CO2 solution

The carboxylation step yields high-purity products after recrystallization from alcohol-water mixtures (e.g., 40% ethanol aqueous solution).

Formylation at the Pyrazole 5-Position

The introduction of the formyl group at the 5-position is typically achieved through Vilsmeier-Haack formylation or related electrophilic aromatic substitution methods on the pyrazole ring. This step requires careful control of reaction conditions to avoid overreaction or side products.

Detailed Synthetic Route Example (Adapted from Related Pyrazole Synthesis)

Step No. Reaction Stage Reagents/Conditions Notes
1 Halogenation N-methyl-3-aminopyrazole + I2 + H2O + H2O2 (30-35°C) Yields 4-iodo intermediate (93% yield)
2 Diazotization and Difluoromethylation NaNO2, HCl (pH <1, -5 to 5°C), Cu2O, potassium difluoromethyl trifluoroborate Avoids isomer formation, high purity
3 Grignard Exchange and Carboxylation Isopropyl magnesium chloride, CO2, DBU catalyst Yields carboxylic acid intermediate
4 Formylation Vilsmeier-Haack reagent (POCl3/DMF) or equivalent Introduces aldehyde at 5-position

Research Findings and Process Advantages

  • Yield and Purity: The multi-step process achieves an overall yield of approximately 60-65% with product purity exceeding 99.5% after recrystallization.
  • Isomer Avoidance: The use of halogenation followed by diazotization and difluoromethylation avoids isomer formation commonly encountered in hydrazine cyclization routes.
  • Scalability: The described method demonstrates potential for scale-up due to operational simplicity and robust reaction conditions.
  • Catalyst Selection: Sodium or potassium iodide as catalysts in condensation/cyclization steps improve reaction efficiency.
  • Solvent Systems: Alcohol-water mixtures (methanol, ethanol, isopropanol) are effective for recrystallization, enhancing product purity and recovery.

Summary Table of Preparation Methods and Key Parameters

Method Step Reagents/Conditions Yield (%) Purity (%) Notes
Halogenation N-methyl-3-aminopyrazole + I2/Br2 + H2O/EtOH + H2O2 ~93 ~95.6 Controlled temp 15-35°C
Diazotization & Difluoromethylation NaNO2, HCl, Cu2O, potassium difluoromethyl trifluoroborate High >99.5 Low temp, avoids isomers
Grignard Exchange + Carboxylation Isopropyl magnesium chloride, CO2, DBU catalyst High >99.5 Catalytic DBU improves efficiency
Formylation Vilsmeier-Haack reagent (POCl3/DMF) Moderate High Requires precise temperature control

Q & A

Q. What are the key synthetic pathways for preparing 1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde?

The compound can be synthesized via multi-step routes involving:

  • Step 1 : Condensation of hydrazine derivatives with difluoromethyl ketones to form the pyrazole core. For example, 5-azido intermediates (e.g., 5-azido-1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde) react with hydrazine hydrate under reflux in ethanol to yield fused pyrazolo-pyrazole systems .
  • Step 2 : Functionalization at the pyrazole-5 position using Vilsmeier-Haack or formylation reagents to introduce the carbaldehyde group. Alkaline conditions with formaldehyde are effective for formylation .
  • Optimization : Catalytic systems like Pd(PPh₃)₄ in DMF/water mixtures improve cross-coupling efficiency for pyridinyl substitution .

Q. How is the structure of this compound characterized experimentally?

  • Spectroscopy : ¹H/¹³C NMR and IR confirm the carbaldehyde group (C=O stretch ~1700 cm⁻¹) and pyridinyl/difluoromethyl substituents.
  • X-ray crystallography : For crystalline derivatives, bond lengths and angles (e.g., C–F bonds ~1.34 Å) validate the difluoromethyl group and planar pyrazole ring .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ expected for C₁₀H₈F₂N₂O).

Q. What are common side reactions during synthesis, and how are they mitigated?

  • Over-formylation : Excess formylation reagents may lead to di-aldehyde byproducts. Controlled stoichiometry and low-temperature conditions are critical .
  • Ring-opening reactions : Harsh acidic/basic conditions can degrade the pyrazole core. Neutral pH and mild solvents (e.g., ethanol) are preferred .
  • Impurity removal : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the target compound .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in heterocyclic fusion reactions?

  • DFT calculations : Optimize transition states for cycloaddition reactions (e.g., [3+2] cyclization with alkynes). Electron-deficient pyrazole carbaldehydes show higher reactivity at the C5 position .
  • Molecular docking : Predict binding affinity to biological targets (e.g., enzymes) by analyzing hydrogen bonds between the carbaldehyde group and active-site residues .

Q. How do conflicting spectroscopic data across studies arise, and how are they resolved?

  • Solvent effects : NMR chemical shifts vary in DMSO vs. CDCl₃ due to hydrogen bonding with the carbaldehyde. Standardizing solvents (e.g., DMSO-d₆) reduces discrepancies .
  • Tautomerism : Pyrazole rings may exhibit keto-enol tautomerism, altering IR and NMR profiles. Control experiments at different pH values clarify dominant tautomers .

Q. What strategies enhance the bioactivity of derivatives via structural modification?

  • Substitution patterns : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at C3 improves antibacterial activity by increasing membrane permeability .
  • Heterocyclic fusion : Pyrazolo[3,4-c]pyrazole derivatives (synthesized via hydrazine cyclization) show enhanced anti-inflammatory properties due to π-stacking interactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde
Reactant of Route 2
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1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde

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